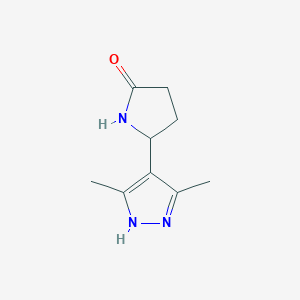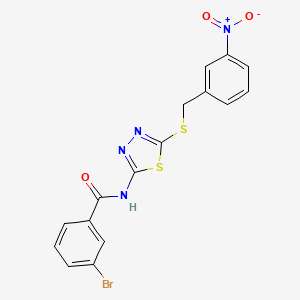
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a heterocyclic compound that contains a pyrazole ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with a 3,5-dimethyl group and a pyrrolidin-2-one group .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound 5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is involved in the synthesis of various heterocyclic compounds, which are foundational in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Such compounds are essential for developing lead molecules through one-pot multicomponent reactions using diverse catalysts, highlighting the importance of hybrid catalysts in the synthesis of heterocyclic scaffolds (Parmar, Vala, & Patel, 2023).
Drug Discovery and Biological Activity
The pyrrolidine ring, integral to this compound, is utilized extensively in drug discovery for treating human diseases. Its saturated scaffold aids in exploring the pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. This versatility makes it a valuable scaffold in medicinal chemistry, guiding the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure of interest, has shown considerable versatility in interacting with kinases via multiple binding modes, making it an essential scaffold in kinase inhibitor design. Its ability to form critical interactions in the kinase pocket underscores its significance in the development of kinase inhibitors, suggesting similar potential for compounds with the pyrazol-4-yl)pyrrolidin-2-one motif (Wenglowsky, 2013).
Antifungal Pharmacophores
Research into small molecules against Fusarium oxysporum illustrates the use of pyrazole derivatives, including the dimethyl-1H-pyrazole moiety, as efficient antifungal pharmacophores. The identification of common pharmacophore sites in these compounds provides insights into the structure-activity relationship and biological activity against pathogenic fungi, indicating a potential area of application for this compound (Kaddouri et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to exert various biological activities, indicating a range of potential molecular and cellular effects .
Action Environment
The action of similar compounds can be influenced by various environmental factors .
Propriétés
IUPAC Name |
5-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5-9(6(2)12-11-5)7-3-4-8(13)10-7/h7H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXZNHKOGHCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2596852.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)
![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)


![3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2596859.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)


![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596869.png)
![S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B2596870.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596872.png)